![molecular formula C11H16O B14272534 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 130223-94-8](/img/structure/B14272534.png)
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes an ethynyl group and an oxabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with an oxidizing agent to form the oxabicycloheptane ring. The ethynyl group is then introduced through a subsequent reaction. Common reagents used in these reactions include peracids for the oxidation step and acetylene derivatives for the ethynylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo reactions that generate reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of biological pathways and exert various effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the ethynyl group.
1,2-Epoxycyclohexane: Another epoxide derivative with a simpler structure.
Tetramethyleneoxirane: A related compound with a different ring structure.
Uniqueness
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of both the ethynyl group and the oxabicycloheptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
130223-94-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16O/c1-5-11-9(2,3)7-6-8-10(11,4)12-11/h1H,6-8H2,2-4H3 |
Clave InChI |
VOOHSAWHTKOBQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1(O2)C#C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
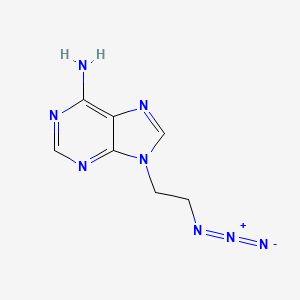
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
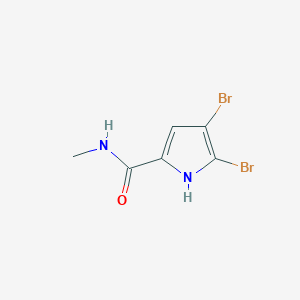


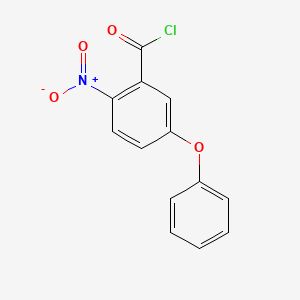
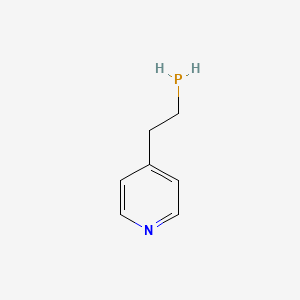
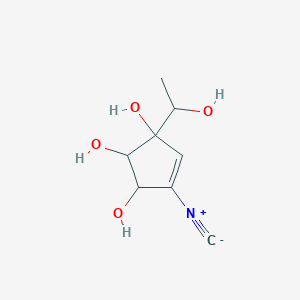
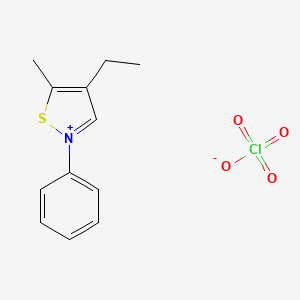
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)


